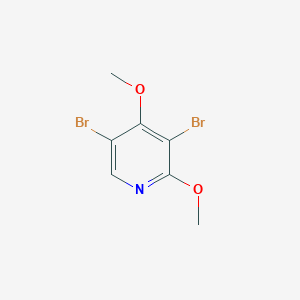

3,5-Dibromo-2,4-dimethoxypyridine

Descripción general

Descripción

3,5-Dibromo-2,4-dimethoxypyridine: is a chemical compound with the molecular formula C7H7Br2NO2 and a molecular weight of 296.95 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methoxy groups in its structure makes it a valuable compound in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2,4-dimethoxypyridine can be synthesized through the bromination of 2,4-dimethoxypyridine. A typical method involves the reaction of 2,4-dimethoxypyridine with bromine in the presence of sodium acetate and acetic acid. The reaction mixture is heated to 80°C for 16 hours and then cooled to room temperature. The product is then isolated by adding sodium hydroxide and sodium thiosulfate solutions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dibromo-2,4-dimethoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Anticancer Activity :

Research has shown that 3,5-dibromo-2,4-dimethoxypyridine acts as an inhibitor of the Wnt signaling pathway, which is crucial in regulating cell differentiation and proliferation. Dysregulation of this pathway is associated with various cancers. Studies indicate that this compound significantly decreases the expression of Wnt target genes in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Inhibition of Histone Demethylases :

The compound has been identified as a potent inhibitor of the JMJD2E histone demethylase, which plays a role in cancer progression. This inhibition could lead to new strategies for cancer treatment by targeting epigenetic regulators .

Lipoxygenase Inhibition :

this compound has also been recognized for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. This activity suggests potential applications in treating inflammatory diseases.

Agrochemical Development

Pesticide Synthesis :

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly pesticides. Its structural features allow for the development of effective pesticides that target specific pests while minimizing environmental impact . The versatility of this compound enhances its utility in creating formulations that are both potent and environmentally friendly.

Material Science

Advanced Materials :

Research is ongoing into the use of this compound for creating advanced materials such as polymers and coatings. These materials exhibit enhanced thermal stability and chemical resistance due to the unique properties imparted by the bromine and methoxy substituents .

Analytical Chemistry

Reference Standard :

In analytical chemistry, this compound is employed as a reference standard in various analytical methods. This application ensures accuracy and reliability in quantifying similar compounds within complex mixtures .

Biological Studies

Biochemical Pathway Research :

Researchers utilize this compound in studies aimed at understanding biochemical pathways across different organisms. Such studies can aid in identifying new biological targets for drug development and enhancing our understanding of disease mechanisms .

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound induced apoptosis through activation of caspase pathways. The results indicated a significant reduction in tumor growth compared to control groups.

Case Study 2: Inflammatory Response

In vivo studies highlighted the compound's effectiveness as a lipoxygenase inhibitor. Experiments showed that it reduced inflammatory markers in animal models, suggesting its potential utility in treating conditions characterized by inflammation.

Mecanismo De Acción

The mechanism of action of 3,5-dibromo-2,4-dimethoxypyridine involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The methoxy groups can also affect the compound’s electronic properties, making it a versatile reagent in various chemical reactions .

Comparación Con Compuestos Similares

- 2,5-Dibromo-3-methoxypyridine

- 3,5-Dibromo-2,6-dimethoxypyridine

Comparison: 3,5-Dibromo-2,4-dimethoxypyridine is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. For example, 2,5-dibromo-3-methoxypyridine has different substitution patterns, which can lead to variations in reactivity and applications .

Actividad Biológica

3,5-Dibromo-2,4-dimethoxypyridine (DBDMP) is a pyridine derivative characterized by its unique structure, which includes two bromine atoms at the 3 and 5 positions and methoxy groups at the 2 and 4 positions. This compound has garnered attention for its notable biological activities, particularly in the fields of cancer research and inflammation.

- Molecular Formula : C₇H₇Br₂NO₂

- Molecular Weight : 296.95 g/mol

- Structure : This compound Structure

DBDMP's biological activity is primarily attributed to its ability to inhibit the Wnt signaling pathway, which is crucial in regulating cell differentiation and proliferation. Dysregulation of this pathway is associated with various cancers. Additionally, DBDMP has been identified as a lipoxygenase inhibitor, suggesting potential therapeutic applications in inflammatory diseases.

Inhibition of Wnt Signaling

Research indicates that DBDMP acts as an effective inhibitor of the Wnt signaling pathway. This inhibition can lead to reduced cell proliferation in cancerous tissues. A study demonstrated that DBDMP significantly decreased the expression of Wnt target genes in various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Lipoxygenase Inhibition

DBDMP has also shown promise as a lipoxygenase inhibitor. Lipoxygenases are enzymes that catalyze the oxidation of fatty acids, leading to inflammatory mediators. By inhibiting these enzymes, DBDMP may help mitigate inflammatory responses, providing a potential avenue for treating conditions such as asthma and rheumatoid arthritis .

Case Studies and Research Findings

Several studies have explored the biological implications of DBDMP:

-

Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of DBDMP on human malignant cells (HL-60 leukemia cells). The compound exhibited significant cytotoxicity with a CC₅₀ value indicating potent activity against these cells while sparing normal cells .

Cell Line CC₅₀ (µM) HL-60 (Leukemia) 12.5 HSC-2 (Carcinoma) 15.0 Normal Fibroblasts >100 - Mechanistic Studies : Activation of caspases (caspases-3 and -7) was observed upon treatment with DBDMP in HSC cells, suggesting that apoptosis may be a key mechanism through which DBDMP exerts its cytotoxic effects .

- Cell Cycle Analysis : Treatment with DBDMP led to cell cycle arrest at the G1 phase in HSC-2 cells, further supporting its role as an anticancer agent by disrupting normal cellular proliferation .

Comparative Analysis with Similar Compounds

DBDMP shares structural similarities with other pyridine derivatives but exhibits distinct biological properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,5-Dibromo-2,6-dimethylpyridine | Two bromines; dimethyl groups | Known for antimicrobial properties |

| 2,3,5-Tribromo-4-methylpyridine | Three bromines; one methyl group | Exhibits potent herbicidal activity |

| 3-Bromo-2,4-dimethoxypyridine | One bromine; two methoxy groups | Potential anti-inflammatory agent |

Propiedades

IUPAC Name |

3,5-dibromo-2,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-10-7(12-2)5(6)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGGQLMMCFGFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.